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Compound of Interest

Compound Name: Heptyl hexanoate

Cat. No.: B1593790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Heptyl hexanoate is a fatty acid ester recognized for its characteristic fruity and green aroma

profile. It is found naturally in various fruits and plants, including apples and passion fruit.[1]

This document provides detailed application notes and protocols for the use of heptyl
hexanoate as a flavor and fragrance agent in research and development. It covers its

synthesis, analytical quantification, sensory evaluation, potential biosynthetic pathways, and

applications in pharmaceutical formulations for taste masking.

Chemical and Physical Properties
Heptyl hexanoate is a colorless liquid with a distinct odor described as green, sappy, and

reminiscent of freshly bruised leaves.[1][2] Its physicochemical properties are summarized in

the table below.
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Property Value Reference

Molecular Formula C13H26O2 [1][3]

Molecular Weight 214.34 g/mol [1][3]

CAS Number 6976-72-3 [1][3]

Appearance Colorless clear liquid (est.) [1]

Odor Profile
Green, sappy, freshly bruised

mallow or dock leaves
[1][2]

Specific Gravity 0.859 - 0.865 @ 25°C [1][2]

Refractive Index 1.421 - 1.427 @ 20°C [1][2]

Boiling Point 259.00 °C @ 760.00 mm Hg [1]

Flash Point 229.00 °F (109.44 °C) [1][2]

Solubility
Soluble in alcohol; water

(1.132 mg/L @ 25°C, est.)
[1]

Experimental Protocols
Protocol 1: Enzymatic Synthesis of Heptyl Hexanoate
This protocol describes a lipase-catalyzed synthesis of heptyl hexanoate, a green and

selective alternative to chemical synthesis.

Materials:

Heptanol

Hexanoic acid

Immobilized lipase (e.g., from Rhizomucor miehei)[4][5]

n-hexane (or other suitable organic solvent)

Molecular sieves (optional, for water removal)
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Magnetic stirrer and heating plate

Reaction vessel (e.g., screw-capped flask)

Standard laboratory glassware

Procedure:

Reactant Preparation: In the reaction vessel, combine heptanol and hexanoic acid. An

equimolar ratio can be used as a starting point, though optimization may be required.[4] For

example, use a 0.5 M concentration of each substrate in n-hexane.[4]

Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme

concentration is 10 g/L.[4]

Reaction Conditions: Place the vessel on the magnetic stirrer with heating. Maintain the

reaction temperature between 45-55°C.[4][6] Stir the mixture to ensure adequate mixing. If

not using a solvent, molecular sieves can be added to remove water and drive the reaction

towards ester formation.

Monitoring the Reaction: The progress of the esterification can be monitored by withdrawing

small aliquots at regular intervals and analyzing them using Gas Chromatography-Mass

Spectrometry (GC-MS) as described in Protocol 2.

Reaction Termination and Product Recovery: Once the desired conversion is achieved

(typically within 24-96 hours), terminate the reaction by filtering off the immobilized lipase.

The lipase can be washed with the solvent and reused. The heptyl hexanoate product can

be purified from the remaining reactants and solvent by distillation or chromatography.

Enzymatic Synthesis Workflow
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Sample Preparation
(Dilution/Extraction)

GC Injection
(1 µL, Splitless)

GC Column Separation
(Temperature Programmed)

Mass Spectrometry
(Electron Ionization)

Detection & Data Acquisition

Data Analysis
(Identification & Quantification)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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